molecular formula C14H11NS2 B14306569 1-Benzyl-2,1-benzothiazole-3(1H)-thione CAS No. 111865-11-3

1-Benzyl-2,1-benzothiazole-3(1H)-thione

Katalognummer: B14306569
CAS-Nummer: 111865-11-3
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: LENMUZFTCGZCEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2,1-benzothiazole-3(1H)-thione is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,1-benzothiazole-3(1H)-thione typically involves the reaction of benzyl halides with 2-aminothiophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Example Reaction:

    Reactants: Benzyl chloride, 2-aminothiophenol

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-2,1-benzothiazole-3(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitrobenzothiazoles, halobenzothiazoles

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,1-benzothiazole-3(1H)-thione has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,1-benzothiazole-3(1H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole: A parent compound with various derivatives exhibiting different biological activities.

    2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1-Benzyl-2,1-benzothiazole-3(1H)-thione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

111865-11-3

Molekularformel

C14H11NS2

Molekulargewicht

257.4 g/mol

IUPAC-Name

1-benzyl-2,1-benzothiazole-3-thione

InChI

InChI=1S/C14H11NS2/c16-14-12-8-4-5-9-13(12)15(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI-Schlüssel

LENMUZFTCGZCEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=S)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.